Iron(ii)chloride hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

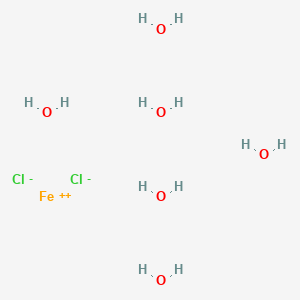

Iron(2+) chloride–water (1/2/6), also known as ferrous chloride hexahydrate, is a chemical compound with the formula FeCl₂·6H₂O. This compound is a hydrated form of iron(2+) chloride and is commonly encountered as greenish crystals. It is highly soluble in water and exhibits deliquescent properties, meaning it can absorb moisture from the air and dissolve in it .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(2+) chloride hexahydrate can be synthesized by reacting iron with hydrochloric acid. The reaction is as follows: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting iron(2+) chloride solution is then crystallized to obtain the hexahydrate form .

Industrial Production Methods: In industrial settings, iron(2+) chloride is produced by treating scrap iron with hydrochloric acid. The process involves adding excess hydrochloric acid to iron, forming a solution of iron(2+) chloride, which is then crystallized to yield the hexahydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: Iron(2+) chloride hexahydrate undergoes various chemical reactions, including:

Oxidation: Iron(2+) chloride can be oxidized to iron(3+) chloride in the presence of oxygen. [ 4\text{FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ]

Reduction: It can act as a reducing agent in reactions with oxidizing agents like potassium permanganate. [ 5\text{FeCl}_2 + \text{MnO}_4^- + 8\text{H}^+ \rightarrow 5\text{Fe}^{3+} + \text{Mn}^{2+} + 4\text{H}_2\text{O} ]

Substitution: Iron(2+) chloride can undergo substitution reactions with other halides or ligands.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, potassium permanganate.

Reducing Agents: Hydrogen gas, other metals.

Reaction Conditions: Acidic or neutral pH, presence of water or other solvents.

Major Products Formed:

Oxidation: Iron(3+) chloride.

Reduction: Iron(3+) ions, manganese(2+) ions.

Substitution: Various iron complexes depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Wastewater Treatment

- Flocculation and Coagulation : Iron(II) chloride hexahydrate is widely used as a flocculating agent in wastewater treatment processes. It effectively removes contaminants such as chromates and sulfates by promoting the aggregation of suspended particles, which can then be easily removed. Studies have shown its efficiency in treating industrial effluents .

- Case Study : In a municipal wastewater treatment facility, the introduction of iron(II) chloride hexahydrate improved the removal rates of heavy metals by over 70%, demonstrating its effectiveness in real-world applications .

-

Organic Synthesis

- Reducing Agent : As a reducing agent, iron(II) chloride hexahydrate plays a crucial role in various organic synthesis reactions. It is often employed to synthesize iron complexes and other organic compounds .

- Catalyst in Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic chemistry. Its ability to facilitate these reactions makes it valuable for synthesizing complex organic molecules .

- Metallurgy

Laboratory Applications

-

Synthesis of Coordination Complexes

- Iron(II) chloride hexahydrate is frequently used to synthesize coordination complexes with various ligands. These complexes have significant applications in catalysis and materials science .

- Example : Research has shown that reacting iron(II) chloride hexahydrate with bidentate ligands can yield stable complexes used for further chemical transformations .

- Analytical Chemistry

Environmental Applications

Wirkmechanismus

The mechanism by which iron(2+) chloride hexahydrate exerts its effects involves its ability to act as a reducing agent and participate in redox reactions. It can donate electrons to oxidizing agents, thereby reducing them while itself being oxidized to iron(3+). This redox activity is crucial in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

- Iron(2+) Fluoride (FeF₂)

- Iron(2+) Bromide (FeBr₂)

- Iron(2+) Iodide (FeI₂)

- Cobalt(2+) Chloride (CoCl₂)

- Manganese(2+) Chloride (MnCl₂)

- Copper(2+) Chloride (CuCl₂)

Comparison: Iron(2+) chloride hexahydrate is unique due to its high solubility in water and its ability to form hydrated crystals. Compared to other iron(2+) halides, it is more commonly used in industrial applications such as wastewater treatment and etching of printed circuit boards. Its deliquescent nature also sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

18990-23-3 |

|---|---|

Molekularformel |

Cl2FeH12O6 |

Molekulargewicht |

234.835 |

IUPAC-Name |

iron(2+);dichloride;hexahydrate |

InChI |

InChI=1S/2ClH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

InChI-Schlüssel |

WOSISLOTWLGNKT-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.